

# CHZ868 In Vivo Efficacy Optimization: Technical Support Center

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Compound of Interest		
Compound Name:	Chz868	
Cat. No.:	B606664	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing **CHZ868** in in vivo experiments. The information is designed to address common challenges and optimize experimental design for maximal efficacy.

## Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose and treatment duration for CHZ868 in vivo?

A1: Based on preclinical studies, a common starting dose for **CHZ868** is in the range of 30-40 mg/kg, administered orally once daily.[1] The optimal treatment duration is model-dependent. For example, in a murine model of polycythemia vera, significant inhibition of JAK-STAT signaling was observed after 14 days of treatment.[1] In a model of MPLW515L-induced myelofibrosis, normalization of splenomegaly was seen within 7 days.[1] For B-cell acute lymphoblastic leukemia (B-ALL) models, treatment durations of 5-6 days have shown significant reductions in spleen size, and 14-day treatments have demonstrated survival benefits.[2] A three-week administration has been used in combination therapy studies.[3]

Q2: How should **CHZ868** be formulated for oral gavage in mice?

A2: **CHZ868** can be reconstituted in a vehicle of 0.5% methylcellulose and 0.5% Tween-80 for administration by oral gavage.[4]

Q3: What is the mechanism of action of **CHZ868**?







A3: **CHZ868** is a type II inhibitor of Janus kinase 2 (JAK2).[4][5] It binds to the inactive "DFG-out" conformation of the JAK2 kinase domain, stabilizing it and preventing its activation.[6] This is distinct from type I inhibitors that bind to the active conformation.[7] By locking JAK2 in an inactive state, **CHZ868** effectively abrogates downstream signaling through the JAK-STAT pathway, inhibiting the phosphorylation of STAT3 and STAT5.[1][2]

Q4: Is **CHZ868** effective against cell lines resistant to type I JAK inhibitors like ruxolitinib?

A4: Yes, a key advantage of **CHZ868** is its ability to overcome persistence to type I JAK inhibitors.[1][7] MPN cells can develop persistence to type I inhibitors through the reactivation of JAK-STAT signaling. **CHZ868** has been shown to potently inhibit JAK2 phosphorylation and cell proliferation in cell lines that have become persistent to ruxolitinib.[1][7]

## **Troubleshooting Guide**

# Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Action
Suboptimal in vivo efficacy (e.g., minimal reduction in tumor volume or disease markers)	Insufficient drug exposure.	- Verify the formulation and administration technique Consider a dose escalation study, as doses up to 40 mg/kg have been tolerated and effective in mice.[1]
Model-specific resistance.	- Confirm that the in vivo model is dependent on JAK2 signaling for disease progression Assess the phosphorylation status of JAK2 and STAT5 in tumor/tissue samples to confirm target engagement.	
Short treatment duration.	- Extend the treatment duration. Efficacy can be time- dependent, with significant effects observed after 7 to 14 days or longer.[1][2]	<del>-</del>
High toxicity or adverse effects in treated animals	Dose is too high for the specific animal model or strain.	<ul> <li>Reduce the dose of CHZ868.</li> <li>Monitor animals closely for signs of toxicity (e.g., weight loss, behavioral changes).</li> </ul>
Formulation issues.	<ul> <li>Ensure the vehicle is well- tolerated and the drug is properly solubilized.</li> </ul>	
Variability in experimental results	Inconsistent drug administration.	- Ensure accurate and consistent dosing for all animals Use precise gavage techniques.
Biological variability within the animal cohort.	- Increase the number of animals per group to improve statistical power Ensure	



animals are age and sexmatched.

**Data Summary** 

In Vitro Potency of CHZ868

Cell Line	Mutation Status	Assay	IC50 / GI50	Reference
Ba/F3 EPOR JAK2 WT	Wild-Type JAK2	Proliferation	0.17 μM (IC50)	[4]
SET2	JAK2 V617F	Proliferation	59 nM (GI50)	[4][8]
СМК	-	Proliferation	378 nM (GI50)	[4]
MHH-CALL4	CRLF2 rearranged, JAK2 I682F	Proliferation	Potent Inhibition	[2][8]
32D	MPL W515L	Proliferation	Potent Inhibition	[1]

## In Vivo Efficacy of CHZ868 in Murine Models



Mouse Model	Disease	CHZ868 Dose	Treatment Duration	Key Efficacy Readouts	Reference
Jak2V617F conditional knock-in	Polycythemia Vera	30-40 mg/kg, p.o., QD	14 days	Inhibition of JAK2 and STAT5 phosphorylati on; Reduction in mutant allele burden	[1]
Ruxper 32D MPLW515L engrafted C3H/HeJ	Myeloprolifer ative Neoplasm	40 mg/kg, p.o., QD	7 days	Normalized splenomegaly; Reduced leukemic infiltration	[1]
Retroviral BMT with MPLW515L	Myelofibrosis	-	10 days	Maintained inhibition of JAK-STAT signaling	[1]
Transgenic or PDX B-ALL	B-cell Acute Lymphoblasti c Leukemia	-	5-6 days	Significant reduction in spleen size; Loss of phospho-STAT5	[2]
CRLF2/JAK2 R683G/Pax5 +/-/Ts1Rhr B- ALL	B-cell Acute Lymphoblasti c Leukemia	-	14 days	Prolonged survival (synergistic with dexamethaso ne)	[2]
REH cell xenograft (in	B-cell Acute Lymphoblasti c Leukemia	30 mg/kg/day, p.o.	3 weeks	Enhanced anti-leukemic effect of	[3]



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combination CAR-T cells; with CAR-T) Prolonged survival

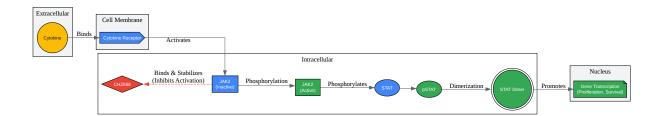
## **Experimental Protocols**

In Vivo Efficacy Study in a Polycythemia Vera Mouse Model

- Animal Model: Utilize Jak2V617F conditional knock-in mice crossed with a Vav-cre allele to induce hematopoietic-specific expression of the Jak2V617F mutation.[1]
- Cell Transplantation: Transplant bone marrow cells from CD45.2 Jak2V617F mice and CD45.1 Jak2 wild-type mice into CD45.1 recipient mice to enable tracking of the mutant clone.[1]
- Drug Formulation: Prepare **CHZ868** in a vehicle of 0.5% methylcellulose with 0.5% Tween-80.[4]
- Treatment Regimen: Administer CHZ868 orally via gavage at a dose of 30-40 mg/kg once daily for 14 days.[1] A vehicle control group should be included.
- Efficacy Assessment:
  - At the end of the treatment period, harvest spleen and bone marrow for Western blot analysis of pJAK2 and pSTAT5 levels to confirm target engagement.[1]
  - Perform flow cytometry on peripheral blood or bone marrow to determine the CD45.2 donor chimerism, representing the mutant allele burden.[1]

## **Visualizations**

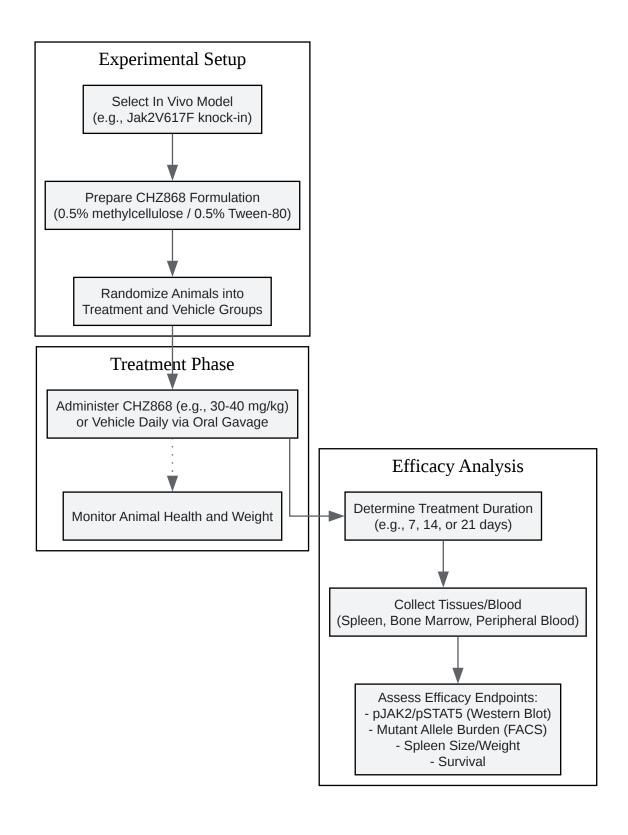




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Caption: CHZ868 inhibits the JAK-STAT signaling pathway.





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Caption: General workflow for in vivo efficacy studies of **CHZ868**.



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